3-Bromo-2-hydroxy-5-methylbenzaldehyde
Overview
Description
3-Bromo-2-hydroxy-5-methylbenzaldehyde is a compound that can be considered a derivative of benzaldehyde with bromine, hydroxyl, and methyl substituents. While the provided papers do not directly discuss this exact compound, they offer insights into the synthesis, molecular structure, and reactivity of related bromobenzaldehydes, which can be extrapolated to understand the properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.
Synthesis Analysis
The synthesis of bromobenzaldehydes can involve various methods, including palladium-catalyzed C-H activation and one-pot reactions. For instance, selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . Additionally, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes . These methods could potentially be adapted for the synthesis of 3-Bromo-2-hydroxy-5-methylbenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes can be studied using spectroscopic methods and density functional theory (DFT). For example, the structural and electronic properties of 5-bromo-2-methoxybenzaldehyde were discussed, and the most stable conformer was identified using DFT . Similarly, the structural effects of bromine substitution on benzaldehydes were analyzed, showing changes in intermolecular interactions and kinetic stability . These analyses can provide insights into the molecular structure of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.
Chemical Reactions Analysis
Bromobenzaldehydes can undergo various chemical reactions, including coupling reactions and transformations into different functional groups. For instance, 2-bromobenzaldehydes have been used to synthesize 1-aryl-1H-indazoles via palladium-catalyzed reactions with arylhydrazines . The reactivity of bromobenzaldehydes can also lead to the formation of hydroxybenzaldehydes . These reactions highlight the versatility of bromobenzaldehydes in organic synthesis, which could be relevant for the chemical reactions of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes can be influenced by the presence of bromine and other substituents. Spectroscopic studies, such as FT-IR and FT-Raman, along with NMR analyses, provide valuable information about the compound's behavior . The thermodynamic functions and solvent interactions of these compounds can also be examined to understand their stability and reactivity in different environments . These properties are crucial for predicting the behavior of 3-Bromo-2-hydroxy-5-methylbenzaldehyde in various chemical contexts.
Scientific Research Applications
Biomedical Applications
- 3-Bromo-2-hydroxy-5-methylbenzaldehyde has been investigated for its potential in biomedical applications. A related compound, synthesized through the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, demonstrated promise for the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis and Structural Analysis
- The compound has been involved in studies focusing on its synthesis and structural properties. For instance, research has explored the unforeseen formation of similar brominated benzaldehydes through the bromination process, highlighting the complexities and unexpected outcomes in chemical synthesis (Otterlo, Michael, Fernandes, & Koning, 2004).
Electrochemical Behavior
- Studies have examined the electrochemical behavior of polymers functionalized with Schiff bases derived from 3-Bromo-2-hydroxy-5-methylbenzaldehyde. These investigations provide insights into the electroactive properties of such compounds and their potential applications in various fields, including materials science (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Antioxidant Properties
- Research has also been conducted on the synthesis of chalcone derivatives from halogenated vanillin, including derivatives of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, to evaluate their antioxidant activity. These studies are crucial for understanding the compound's potential in developing new antioxidants (Rijal, Haryadi, & Anwar, 2022).
Fluorescent Sensing Applications
- A compound structurally related to 3-Bromo-2-hydroxy-5-methylbenzaldehyde has been identified as a highly selective fluorescent pH sensor, indicating potential applications in biological and chemical sensing technologies (Saha et al., 2011).
Environmental and Microbial Interactions
- Studies have explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, providing insights into the environmental fate and microbial interactions of compounds like 3-Bromo-2-hydroxy-5-methylbenzaldehyde. These investigations are key to understanding the environmental impact and biodegradation processes of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Crystal Structure Analysis
- Research has also been conducted on the crystal structures of similar brominated benzaldehydes. This includes the determination of new polymorphs and understanding the molecular geometry and interactions, which are essential for the development of materials and pharmaceuticals (Silva, Paixão, Beja, Sobral, & Gonsalves, 2004).
Metal Ion Detection and Extraction
- Another significant application includes the use of brominated benzaldehyde derivatives in the preconcentration and detection of metal ions, such as copper, in water samples. This application is crucial in environmental monitoring and pollution control (Fathi & Yaftian, 2009).
Safety And Hazards
3-Bromo-2-hydroxy-5-methylbenzaldehyde is classified under GHS07 for safety. It may cause respiratory irritation and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-2-hydroxy-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDQTSSLMAXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373695 | |
Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-5-methylbenzaldehyde | |
CAS RN |
33172-54-2 | |
Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33172-54-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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